Tetra-n-hexylammonium perchlorate

Supporting electrolyte Non-aqueous electrochemistry Ionic conductivity

THAP is the enabling electrolyte for non-aqueous electrochemistry in aromatic solvents like benzene—achieving 0.6 mol·L⁻¹ solubility at 25 °C, a property unattainable with shorter-chain tetraalkylammonium perchlorates. It provides an optimal potential window in HMPA and distinct cation-size effects for Marcus-Hush kinetic studies. With precisely characterized solid-state phase transitions (three solid-solid transitions before melting at 379.18 K), it is the benchmark for organic ionic plastic crystal research. Choose the exact chain-length specificity to ensure experimental reproducibility and validity.

Molecular Formula C24H52ClNO4
Molecular Weight 454.1 g/mol
CAS No. 4656-81-9
Cat. No. B1217621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-n-hexylammonium perchlorate
CAS4656-81-9
Synonymstetrahexylammonium
tetrahexylammonium benzoate
tetrahexylammonium bromide
tetrahexylammonium chloride
tetrahexylammonium hydroxide
tetrahexylammonium iodide
tetrahexylammonium perchlorate
tetrahexylammonium sulfate (1:1)
tetrahexylammonium thicyanate
Molecular FormulaC24H52ClNO4
Molecular Weight454.1 g/mol
Structural Identifiers
SMILESCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C24H52N.ClHO4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyRLCKPGXHGKSGOS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetra-n-hexylammonium Perchlorate (CAS 4656-81-9): Basic Properties and Research-Grade Procurement Context


Tetra-n-hexylammonium perchlorate (THAP) is a symmetrical quaternary ammonium salt with the molecular formula C24H52ClNO4 and a molecular weight of 454.13 g/mol. It appears as a white crystalline solid with a melting point range of 103-105 °C . The compound consists of a bulky tetrahexylammonium cation paired with a perchlorate anion, classifying it as a strong oxidizer that requires storage away from combustible materials and reducing agents . Commercially, THAP is available from multiple suppliers in research-grade purities typically ranging from 95% to 98%, with standard packaging options including 5 g, 25 g, and 100 g quantities . Its primary utility lies in non-aqueous electrochemistry as a supporting electrolyte, phase-transfer catalysis, and specialized studies of organic ionic plastic crystals, owing to the distinctive physicochemical properties conferred by its extended n-hexyl alkyl chains relative to shorter-chain tetraalkylammonium analogs.

Why Tetra-n-hexylammonium Perchlorate Cannot Be Interchanged with Shorter-Chain Tetraalkylammonium Salts


Tetraalkylammonium perchlorates of varying alkyl chain lengths exhibit fundamentally different physicochemical and electrochemical behavior that precludes simple substitution without compromising experimental outcomes. Systematic studies have demonstrated that increasing alkyl chain length from ethyl to hexyl to dodecyl produces non-monotonic changes in ionic conductivity, with THAP occupying a distinct position in the homologous series . In hexamethylphosphoramide (HMPA) solution, the ionic equivalent conductivity decreases progressively from Et4N+ (9.3 cm²·Ω⁻¹·mol⁻¹) to Hex4N+ (4.5 cm²·Ω⁻¹·mol⁻¹), a reduction of approximately 52% [1]. Conversely, the bulky hexyl groups confer superior solubility in low-polarity aromatic solvents such as benzene, where THAP achieves concentrations up to 0.6 mol·L⁻¹ at 25 °C—a property not replicated by shorter-chain analogs [2]. These quantifiable differences in conductivity, solubility, adsorption behavior on mercury electrodes, and thermal phase transition profiles directly impact the validity and reproducibility of electrochemical measurements, phase-transfer catalysis efficiency, and solid-state ionic conductivity studies, making informed selection of the specific tetraalkylammonium salt essential for scientific rigor.

Quantitative Differentiation Evidence: Tetra-n-hexylammonium Perchlorate vs. Closest Tetraalkylammonium Analogs


Ionic Equivalent Conductivity in Hexamethylphosphoramide: THAP vs. Tetraethylammonium Perchlorate

In hexamethylphosphoramide (HMPA) solution, tetra-n-hexylammonium perchlorate (Hex4N+) exhibits an ionic equivalent conductivity of 4.5 cm²·Ω⁻¹·mol⁻¹, which is 52% lower than that of tetraethylammonium perchlorate (Et4N+, 9.3 cm²·Ω⁻¹·mol⁻¹) [1]. This trend continues across the homologous series, with tetrabutylammonium (Bu4N+) showing an intermediate value of 5.9 cm²·Ω⁻¹·mol⁻¹. The substantially reduced ionic mobility of the hexyl cation arises from its larger hydrodynamic radius, which must be accounted for when designing electrochemical cells where ohmic drop and current density are critical parameters.

Supporting electrolyte Non-aqueous electrochemistry Ionic conductivity

Solubility in Benzene: THAP as Supporting Electrolyte for Aromatic Hydrocarbon Electrochemistry

Tetra-n-hexylammonium perchlorate (Hx4NClO4) achieves a solubility of up to 0.6 mol·L⁻¹ in benzene at 25 °C and provides a wide electrochemical potential window, making it the preferred supporting electrolyte for electrode process studies in benzene and other aromatic hydrocarbons [1]. The authors explicitly state that Hx4NClO4 "seems to be the most useful supporting electrolyte in the study of electrode processes in benzene and other aromatic hydrocarbons." In contrast, shorter-chain tetraalkylammonium perchlorates such as tetrabutylammonium perchlorate exhibit substantially lower solubility in benzene due to less favorable hydrophobic interactions between the cation's alkyl chains and the aromatic solvent.

Non-polar solvent electrochemistry Aromatic hydrocarbon Supporting electrolyte solubility

Polarographic Potential Range Optimization in HMPA: Hexyl Cation Provides Widest Window Among Higher Homologs

When tetraalkylammonium perchlorates are used as supporting electrolytes for polarographic measurements in hexamethylphosphoric triamide (HMPA), the potential range obtainable varies systematically with cation size. The Hex4N+ ion provides the widest potential range among the higher homologs tested, surpassing tetradecylammonium (Dec4N+) and tetradodecylammonium (Dod4N+) which produce narrower usable potential windows [1]. Additionally, electrocapillary curve measurements reveal that Et4N+ ion adsorbs more strongly on mercury at negative potentials than Bu4N+ or Hex4N+ ions, indicating that cation size modulates electrode surface interactions in ways that affect measurement quality.

Polarography Potential window Supporting electrolyte selection

Phase Transition Thermodynamics: Precise Calorimetric Characterization Enables Reproducible Solid-State Studies

High-purity (99.94%) zone-refined tetra-n-hexylammonium perchlorate exhibits a complex solid-state polymorphism characterized by three discrete phase transitions prior to fusion at 379.18 K (106.03 °C). The transition enthalpies are: fusion ΔH = 16,350 J·mol⁻¹; transition (1) at 367.51 K, ΔH = 2,658 J·mol⁻¹; transition (2) at 355.91 K, ΔH = 5,839 J·mol⁻¹; transition (3) at 333.57 K, ΔH = 22,990 J·mol⁻¹ [1]. The heat capacity of the crystalline phase is 178 cal·mol⁻¹·K⁻¹ at 298.15 K [2]. Transition (3) is interpreted as "melting" of the hexyl groups, while transitions (1) and (2) involve perchlorate anion reorientation. In comparison, tetrapropylammonium perchlorate undergoes two solid-solid phase transitions at 173 °C and 178 °C, while tetrabutylammonium perchlorate shows a single solid-solid transition at 60 °C before transforming to a weakly conducting cubic phase .

Organic ionic plastic crystals Solid-state phase transitions Adiabatic calorimetry

Electrode Kinetics Modulation: Cation Identity Alters Electron Transfer Mechanism

In a comparative voltammetric study of 3-nitrophenolate electroreduction in dimethylsulfoxide, three tetraalkylammonium perchlorates (tetraethylammonium, tetrabutylammonium, and tetrahexylammonium) were employed as supporting electrolytes. The results demonstrated a significant effect of cation identity on electrode kinetics, attributed to changes in the distance of closest approach between the electroactive species and the electrode surface, as well as ion-pairing effects that differ with cation size [1]. The study applied asymmetric Marcus-Hush theory to extract reorganization energies, force constant symmetries, and electronic coupling strengths across the three electrolyte conditions, establishing that the choice of supporting electrolyte cation is not merely a passive experimental variable but an active modulator of electron transfer adiabaticity.

Electrode kinetics Supporting electrolyte effects Marcus-Hush theory

Equivalent Conductance in Pyridine: Systematic Cation Size-Dependent Ionic Mobility

Equivalent conductances for tetraethylammonium perchlorate (TEAP), tetrabutylammonium perchlorate (TBAP), tetrahexylammonium perchlorate (THAP), and tetradodecylammonium perchlorate (TDDAP) were measured in pyridine at 25 °C. Analysis using Onsager conductance theory enabled determination of limiting ionic conductances, from which Stokes and hydrodynamic radii were calculated [1]. The electrostatic Gibbs free energy (ΔGel) of solvation for these ions in pyridine increases with increasing ionic radius, reflecting the differential ion-solvent interactions across the homologous series. THAP occupies an intermediate position between TBAP and TDDAP in both conductance and solvation parameters.

Limiting ionic conductance Pyridine solvent Tetraalkylammonium ion solvation

Optimal Application Scenarios for Tetra-n-hexylammonium Perchlorate Based on Quantified Differentiation Evidence


Supporting Electrolyte for Voltammetry in Benzene and Aromatic Hydrocarbon Solvents

THAP is uniquely suited as a supporting electrolyte for electrochemical studies in benzene and other aromatic hydrocarbons due to its demonstrated solubility of up to 0.6 mol·L⁻¹ at 25 °C and wide potential window [1]. Shorter-chain tetraalkylammonium perchlorates cannot achieve comparable solubility in these low-polarity solvents, making THAP the enabling electrolyte for investigating electrode processes of organic compounds dissolved in aromatic media. Applications include ac-voltammetric studies of fast charge transfer processes, such as ferrocene oxidation and p-dicyanobenzene reduction, where the low dielectric environment requires specialized electrolyte selection.

Polarographic Analysis Requiring Maximum Potential Range in HMPA

When conducting polarographic measurements in hexamethylphosphoric triamide (HMPA) that require the widest possible usable potential window, THAP (as the Hex4N+ salt) should be selected over other higher tetraalkylammonium homologs such as tetradecylammonium or tetradodecylammonium perchlorates [1]. The Hex4N+ cation provides the optimal balance of size and electrochemical stability to maximize the potential range before solvent or electrolyte decomposition occurs, while simultaneously exhibiting reduced adsorption on mercury electrodes compared to the smaller Et4N+ cation. This combination of properties enhances analytical sensitivity and expands the range of detectable analytes.

Model Compound for Organic Ionic Plastic Crystal and Solid-State Phase Transition Research

THAP serves as a well-characterized model system for studying organic ionic plastic crystals and solid-state polymorphism in quaternary ammonium salts. Its precisely measured phase transition thermodynamics—three distinct solid-solid transitions at 333.57 K, 355.91 K, and 367.51 K with quantified enthalpies, followed by fusion at 379.18 K (ΔH = 16,350 J·mol⁻¹) [1]—provide a robust reference framework for comparative studies of tetraalkylammonium salt phase behavior. High-purity (99.94%) zone-refined material is available for calorimetric investigations [2], and the compound's heat capacity of 178 cal·mol⁻¹·K⁻¹ at 298.15 K [3] is established in the NIST database. This comprehensive thermodynamic characterization makes THAP preferable to less thoroughly studied tetraalkylammonium perchlorates when precise phase transition data are required.

Electrode Kinetics Studies Where Supporting Electrolyte Cation Effects Are Deliberately Probed

In mechanistic investigations of electrode kinetics where the influence of supporting electrolyte cation identity is explicitly studied, THAP provides a distinct and well-defined comparator to tetraethylammonium and tetrabutylammonium perchlorates. As demonstrated in 3-nitrophenolate electroreduction studies in DMSO, the Hex4N+ cation alters the distance of closest approach between electroactive species and electrode surface, and modifies ion-pairing effects in ways that measurably impact reorganization energy and electronic coupling strength [1]. Researchers employing Marcus-Hush theoretical frameworks to assess electron transfer adiabaticity should include THAP as part of a systematic cation-size series to fully characterize the electrolyte-dependent kinetic landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetra-n-hexylammonium perchlorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.